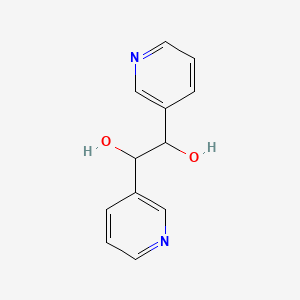

1,2-Di(pyridin-3-yl)ethane-1,2-diol

Description

1,2-Di(pyridin-3-yl)ethane-1,2-diol is a glycol derivative featuring two pyridin-3-yl substituents attached to a central ethane-1,2-diol backbone. This compound is structurally unique due to the presence of nitrogen-containing aromatic rings, which confer distinct electronic and steric properties compared to simpler glycols like ethylene glycol. The pyridinyl groups may influence intramolecular hydrogen bonding, solubility, and reactivity, making it a candidate for applications in coordination chemistry, catalysis, or polymer synthesis .

Properties

CAS No. |

41668-21-7 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

1,2-dipyridin-3-ylethane-1,2-diol |

InChI |

InChI=1S/C12H12N2O2/c15-11(9-3-1-5-13-7-9)12(16)10-4-2-6-14-8-10/h1-8,11-12,15-16H |

InChI Key |

CVSZZXVWYURZNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(C(C2=CN=CC=C2)O)O |

Origin of Product |

United States |

Preparation Methods

1,2-Di(pyridin-3-yl)ethane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures without the use of a catalyst or solvent . The reaction typically occurs at 140°C and results in the formation of the desired compound, which can be further purified using standard techniques such as recrystallization.

Chemical Reactions Analysis

1,2-Di(pyridin-3-yl)ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of diketones, while reduction can yield alcohol derivatives .

Scientific Research Applications

1,2-Di(pyridin-3-yl)ethane-1,2-diol has several scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). In biology and medicine, the compound is studied for its potential as a building block for pharmaceuticals and as a probe for studying biological systems . Additionally, it is used in the development of new materials with unique optical and electronic properties .

Mechanism of Action

The mechanism of action of 1,2-Di(pyridin-3-yl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its reactivity and properties. These complexes can participate in catalytic reactions, electron transfer processes, and other biochemical pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Hydrogen-Bonding Comparisons

Aromatic-Substituted Diols

Compounds such as 1,2-diphenyl ethane-1,2-diol (synthesized via benzil reduction) and 1-(4’-aminophenyl)-ethane-1,2-diol share structural similarities but differ in substituent electronic effects:

- NMR data for meso and D/L diastereomers show distinct chemical shifts (δ 4.82 vs. 4.59 for hydroxyl protons) .

- 1-(4’-Aminophenyl)-ethane-1,2-diol: The electron-donating amino group increases solubility in aqueous systems, as observed in its isolation from plant extracts .

Table 2: Substituent Effects on Diol Properties

Heterocyclic Diols and Functional Group Variants

- 1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol : This compound’s benzimidazole rings enable robust π-π stacking and hydrogen bonding, as evidenced by its crystal structure. Such interactions are critical in supramolecular chemistry but may reduce solubility compared to pyridinyl analogs .

- 1,2-Di(pyridin-3-yl)disulfane : Replacing hydroxyl groups with disulfide bonds (-S-S-) alters reactivity entirely, favoring redox chemistry over hydrogen bonding .

Biological Activity

1,2-Di(pyridin-3-yl)ethane-1,2-diol (C₁₂H₁₂N₂O₂) is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting relevant data.

Structural Characteristics

This compound features two pyridine rings attached to an ethylene glycol moiety. This configuration is crucial for its interaction with biological targets. The presence of hydroxyl groups enhances its solubility and reactivity, making it a suitable candidate for various biochemical applications.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity by scavenging free radicals. This property is particularly important in preventing oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation has been documented, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism. For instance, it has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It interacts with several key enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting certain kinases and phosphatases, which are critical in cancer cell signaling pathways. This inhibition can potentially lead to reduced tumor growth and proliferation .

Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant capacity of this compound, researchers measured its ability to scavenge DPPH radicals. The results indicated a significant reduction in DPPH absorbance at concentrations as low as 10 µM, demonstrating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Absorbance Reduction (%) |

|---|---|

| 0 | 0 |

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were determined using broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

The biological activities of this compound are largely attributed to its structural features that facilitate interactions with biological macromolecules:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with active sites on enzymes and receptors.

- Hydrophobic Interactions : The aromatic nature of the pyridine rings enhances lipophilicity, allowing better membrane penetration and interaction with cellular components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.